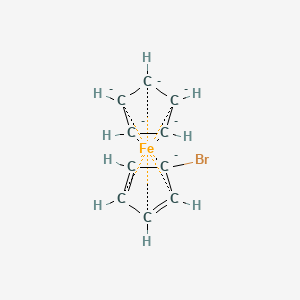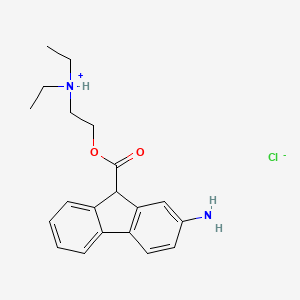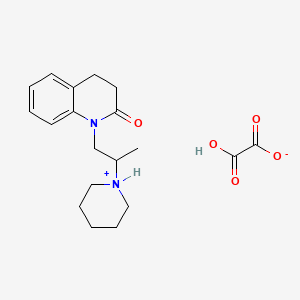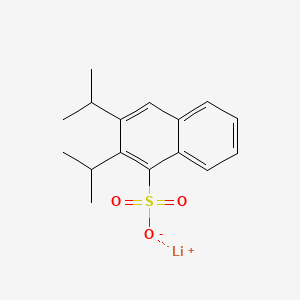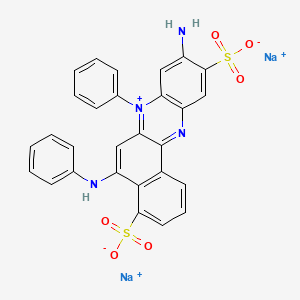
calcium;(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium glubionate involves the reaction of calcium carbonate with gluconic acid and lactobionic acid. The reaction typically occurs in an aqueous medium, where calcium carbonate reacts with the acids to form calcium glubionate. The process can be summarized as follows: [ \text{CaCO}3 + \text{C}6\text{H}{12}\text{O}7 + \text{C}{12}\text{H}{22}\text{O}{12} \rightarrow \text{Ca(C}6\text{H}{11}\text{O}7\text{)(C}{12}\text{H}{21}\text{O}_{12}\text{)} + \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of calcium glubionate involves large-scale reactions under controlled conditions to ensure purity and consistency. The process includes:
Mixing: Calcium carbonate is mixed with gluconic acid and lactobionic acid in water.
Reaction: The mixture is heated to facilitate the reaction, forming calcium glubionate.
Purification: The product is purified through filtration and crystallization to remove impurities.
Drying: The purified calcium glubionate is dried to obtain a stable, crystalline powder.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium glubionate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different calcium salts.
Reduction: Reduction reactions can convert it into simpler calcium compounds.
Substitution: It can participate in substitution reactions where the gluconate or lactobionate moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Calcium gluconate, calcium lactobionate.
Reduction: Calcium hydroxide, calcium chloride.
Substitution: Various substituted calcium salts.
Applications De Recherche Scientifique
Calcium glubionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its role in cellular calcium regulation and signaling.
Medicine: Used in the treatment of calcium deficiency-related conditions such as osteoporosis, osteomalacia, and hypoparathyroidism.
Industry: Employed in the formulation of dietary supplements and fortified foods
Mécanisme D'action
Calcium glubionate exerts its effects by providing bioavailable calcium, which is essential for various physiological processes. The calcium ions released from calcium glubionate play a crucial role in:
Nervous System: Facilitating the transmission of nerve impulses.
Muscular System: Involved in muscle contraction, including cardiac, skeletal, and smooth muscles.
Skeletal System: Essential for bone formation and maintenance.
Cellular Functions: Maintaining cell membrane integrity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium gluconate: Another calcium salt used to treat hypocalcemia.
Calcium lactobionate: Used in similar applications as calcium glubionate.
Calcium carbonate: Commonly used as a calcium supplement and antacid.
Uniqueness
Calcium glubionate is unique due to its combination of gluconic acid and lactobionic acid, which enhances its solubility and bioavailability compared to other calcium salts. This makes it particularly effective in treating calcium deficiency in patients who may have difficulty absorbing other forms of calcium .
Propriétés
Numéro CAS |
68310-14-5 |
|---|---|
Formule moléculaire |
C14H26CaO16 |
Poids moléculaire |
490.42 g/mol |
Nom IUPAC |
calcium;(2S,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6+;/m11./s1 |
Clé InChI |
FATUQANACHZLRT-JZRUXATRSA-L |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
SMILES canonique |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


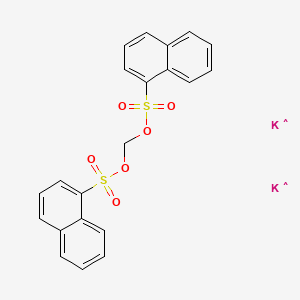
![tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13772796.png)
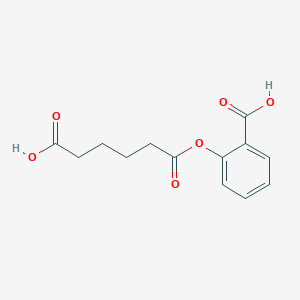
![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
